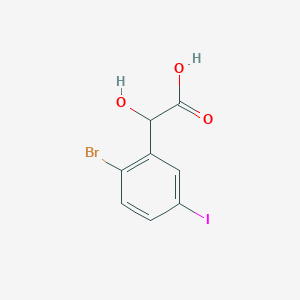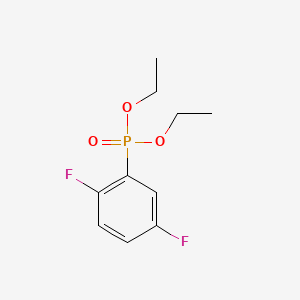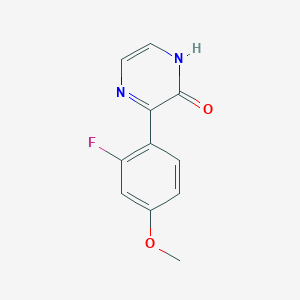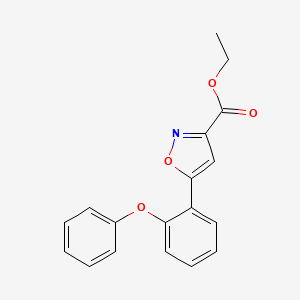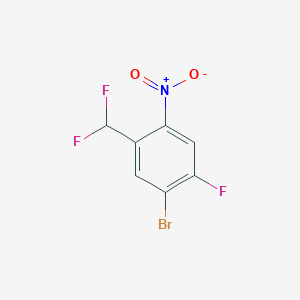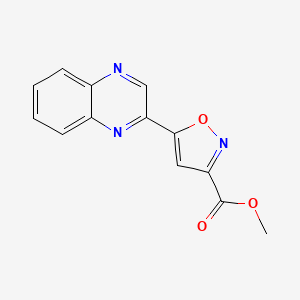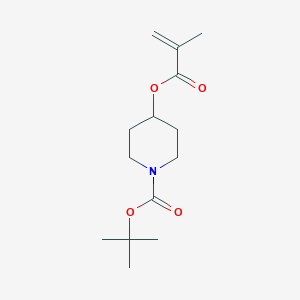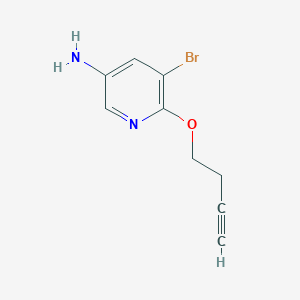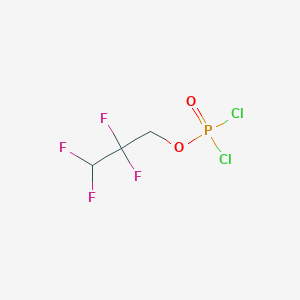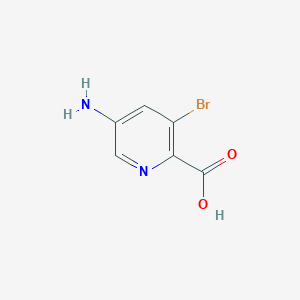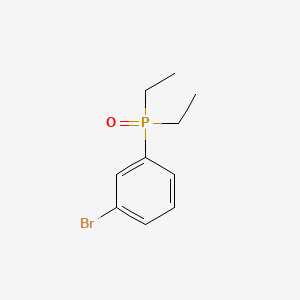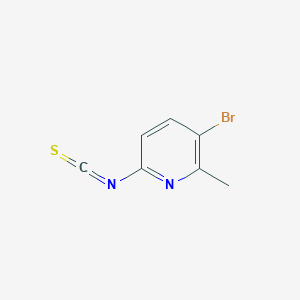![molecular formula C8H12N4 B13695811 1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
1-[(6-Methyl-3-pyridyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Methyl-3-pyridyl)methyl]guanidine is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . This compound features a pyridine ring substituted with a methyl group at the 6-position and a guanidine group attached via a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methyl-3-pyridyl)methyl]guanidine typically involves the reaction of 6-methyl-3-pyridylmethyl chloride with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methyl-3-pyridyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the guanidine group.
Scientific Research Applications
1-[(6-Methyl-3-pyridyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of 1-[(6-Methyl-3-pyridyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-[(6-Methyl-3-pyridyl)methyl]guanidine can be compared with other similar compounds, such as:
Guanidine: A simpler compound with a similar guanidine group but lacking the pyridine ring.
6-Methyl-3-pyridylmethylamine: Similar structure but with an amine group instead of guanidine.
Nicotinamide: Contains a pyridine ring but with different substituents.
Uniqueness: this compound is unique due to its specific combination of a pyridine ring and a guanidine group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and interact with different molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-[(6-methylpyridin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c1-6-2-3-7(4-11-6)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
InChI Key |
ZKROHAQHSYFDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


